molecular formula C14H21NO2 B267173 N-(sec-butyl)-4-isopropoxybenzamide

N-(sec-butyl)-4-isopropoxybenzamide

Cat. No.: B267173
M. Wt: 235.32 g/mol
InChI Key: YOPGIKXTLLLSNK-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-isopropoxybenzamide (CAS: 910431-60-6) is a benzamide derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure features a benzamide core substituted with a sec-butyl group on the nitrogen atom and an isopropoxy group at the para position of the benzene ring.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-butan-2-yl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-6-8-13(9-7-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16)

InChI Key

YOPGIKXTLLLSNK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Alkyl Group Variations

The sec-butyl substituent distinguishes this compound from analogs with other alkyl chains (e.g., n-butyl, isobutyl). For example:

  • N-(isobutyl)-4-isopropoxybenzamide : The isobutyl group (branched at the first carbon) may introduce greater steric hindrance than sec-butyl, affecting binding affinity in receptor interactions.

In chloroformate analogs (e.g., n-butyl, isobutyl, and sec-butyl chloroformates), branching influences toxicity. For instance, sec-butyl chloroformate exhibits a higher RD50 (117 ppm) in mice than isobutyl (97 ppm), suggesting reduced acute toxicity with branching . Similar trends might apply to benzamides, though direct evidence is lacking.

Alkoxy Group Variations

Replacing the isopropoxy group with smaller alkoxy substituents (e.g., methoxy, ethoxy) could reduce steric bulk and lipophilicity. For example:

  • 4-Methoxybenzamide derivatives : Lower molecular weight and increased solubility in polar solvents.

Physicochemical Properties (Inferred)

The table below summarizes hypothetical properties of N-(sec-butyl)-4-isopropoxybenzamide and analogs based on substituent effects observed in related compound classes:

Compound Molecular Formula Molecular Weight (g/mol) Predicted logP Solubility (in water)
This compound C₁₄H₂₁NO₂ 235.32 ~3.2* Low
N-(n-butyl)-4-isopropoxybenzamide C₁₄H₂₁NO₂ 235.32 ~3.5* Very low
N-(isobutyl)-4-isopropoxybenzamide C₁₄H₂₁NO₂ 235.32 ~3.1* Moderate
4-Methoxy-N-(sec-butyl)benzamide C₁₂H₁₇NO₂ 207.27 ~2.8* High

*Estimated using fragment-based methods (e.g., Moriguchi logP).

Toxicity and Regulatory Considerations

For instance, AEGL-3 values (acute exposure guidelines) for n-butyl chloroformate were adopted for sec-butyl analogs due to structural similarity . By analogy, this compound may exhibit lower toxicity than linear-chain derivatives, though experimental validation is required.

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